![molecular formula C14H12F3NOS B1433376 甲氧基(1-{5-[4-(三氟甲基)苯基]噻吩-2-基}亚乙基)胺 CAS No. 1807885-17-1](/img/structure/B1433376.png)
甲氧基(1-{5-[4-(三氟甲基)苯基]噻吩-2-基}亚乙基)胺
描述
Synthesis Analysis
The synthesis of similar compounds often involves the use of Grignard reagents, which are generated from halohydrocarbons and magnesium . The reaction of these reagents with aromatic nitriles or aryl carboxylic acid halides can yield the desired product .Molecular Structure Analysis
The molecular structure of similar compounds has been studied extensively . For instance, a related compound, “1-(2,6-dichloro-4-trifluoromethyl…)”, has a triclinic crystal structure with specific dimensions .Chemical Reactions Analysis
“Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine” may undergo various chemical reactions. For instance, 4-Methoxyphenethylamine, a related compound, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .科学研究应用
人类尿液致癌物代谢物:研究烟草和癌症的生物标记物
这项研究重点介绍了将人类尿液致癌物代谢物用作生物标记物来调查烟草对癌症影响。它讨论了在吸烟者或接触环境烟草烟雾 (ETS) 的人的尿液中发现的各种致癌物及其代谢物,展示了这些检测在提供有关人类致癌物剂量、接触和代谢方面的信息方面的实用性。这项研究强调了尿液致癌物代谢物生物标记物在未来烟草和人类癌症研究中的重要性 (Hecht,2002 年)。
吸入甲氧氟烷在急性疼痛管理中的作用
甲氧氟烷是一种吸入性镇痛药,已广泛用于治疗儿童和成人的创伤和医疗程序相关的疼痛。本综述讨论了吸入性镇痛药甲氧氟烷的临床使用、安全性和有效性,强调了其镇痛作用的快速发作和完善的安全概况。该综述表明甲氧氟烷是一种有用的非阿片类镇痛选择 (Porter 等人,2018 年)。
将植物生物质转化为呋喃衍生物
本综述讨论了从植物生物质中合成 5-羟甲基糠醛 (HMF) 及其在化学工业中替代不可再生碳氢化合物来源的前景。HMF 及其衍生物,如 2,5-呋喃二甲酸和 2,5-二甲基呋喃,具有用于生产单体、聚合物、燃料和其他化学品的潜力,突出了化学生产的可持续方法 (Chernyshev 等人,2017 年)。
甲氧氯作为环境雌激素的模型
甲氧氯是一种具有促雌激素活性的氯化烃杀虫剂,其在雄性和雌性生育和发育中的代谢和不良影响得到了综述。该研究回顾了产生活性雌激素形式 HPTE 的代谢途径,并详细讨论了甲氧氯的生殖毒性 (Cummings,1997 年)。
利用 Mu-阿片受体偏向激动剂
本综述总结了当前对阿片类途径的理解,重点关注奥利西定,一种具有选择性激活信号通路的 novel mu-阿片受体激动剂。它讨论了奥利西定和类似调节剂产生治疗镇痛作用并减少不良反应的潜力,突出了镇痛疗法的进步 (Urits 等人,2019 年)。
生化分析
Cellular Effects
Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to altered gene expression patterns . This modulation can result in changes in cellular metabolism, affecting the overall function and health of the cell.
Molecular Mechanism
The molecular mechanism of Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine involves its binding interactions with biomolecules. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. Additionally, Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine can affect enzyme activity by altering the enzyme’s conformation, thereby impacting its catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response. Toxic effects at high doses include cellular damage and disruption of normal physiological processes.
Metabolic Pathways
Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . The compound can influence the rate of metabolic reactions, leading to changes in the concentration of key metabolites. These interactions can have downstream effects on cellular energy production and overall metabolic health.
Transport and Distribution
Within cells and tissues, Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of the compound are crucial for its biochemical activity, as they influence its availability to target biomolecules.
Subcellular Localization
The subcellular localization of Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound’s interaction with its target biomolecules, as it ensures that the compound is present in the right place at the right time to exert its biochemical effects.
属性
IUPAC Name |
(E)-N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NOS/c1-9(18-19-2)12-7-8-13(20-12)10-3-5-11(6-4-10)14(15,16)17/h3-8H,1-2H3/b18-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFTVONUUMZWGT-GIJQJNRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1433296.png)

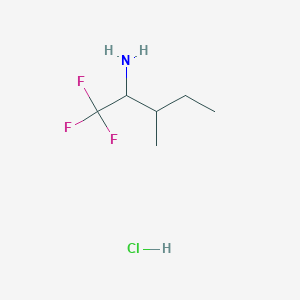
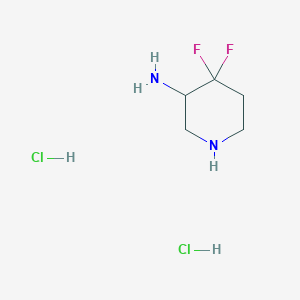
![8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1433302.png)
![6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1433304.png)

![{1-Oxaspiro[4.5]decan-2-yl}methanamine hydrochloride](/img/structure/B1433309.png)
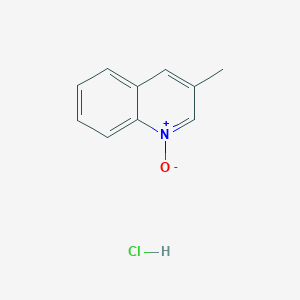
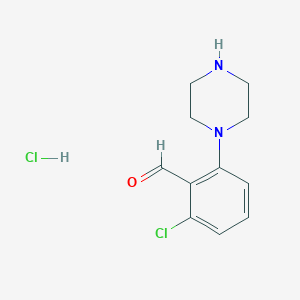
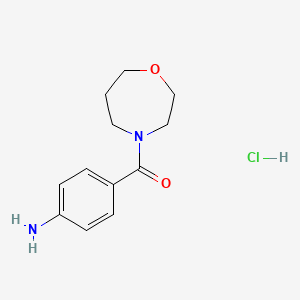
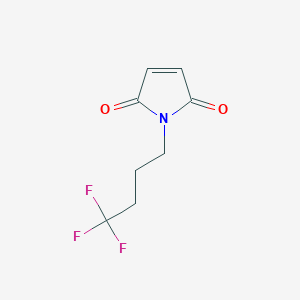
![Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate](/img/structure/B1433315.png)